molecular formula C18H18ClN5O2 B2461173 N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide CAS No. 1032006-31-7

N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide

Cat. No. B2461173
CAS RN: 1032006-31-7
M. Wt: 371.83
InChI Key: OKFVBJDDNYKJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which share a similar chemical framework with the compound , were synthesized and tested for inhibition activity against the HCT 116 cancer cell line and for antimicrobial activities. These compounds demonstrated active properties, suggesting potential applications in cancer treatment and as antimicrobial agents (G. Kumar et al., 2019).

Herbicide and Safener Synthesis

  • Research into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides highlights the use of similar acetamide compounds in agricultural chemistry. Such studies provide insights into the metabolism and mode of action of these chemicals, suggesting potential applications in the development of new agricultural chemicals (B. Latli & J. Casida, 1995).

Anticancer Agents

  • The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their study for anticancer activity against human lung adenocarcinoma cells points to the potential of such compounds in developing new cancer therapies. The selective cytotoxicity of these compounds suggests their utility in targeting specific cancer cell lines, thereby minimizing harm to healthy cells (A. Evren et al., 2019).

Synthesis and Activity of Triazole Derivatives

  • Some new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. This demonstrates the potential of acetamide-based compounds in the development of new antimicrobial agents. The findings from this research could guide the synthesis of new compounds with enhanced efficacy against microbial infections (H. Bektaş et al., 2007).

Insecticidal Activity

  • Studies on the modification of the methylene group of N-(Isothiazol-5-yl)phenylacetamides have shown that these compounds retain significant efficacy as broad-spectrum insecticides. This suggests potential applications in developing new insecticidal formulas that could be more effective and environmentally friendly (J. Samaritoni et al., 1999).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-11-6-7-12(8-14(11)19)21-16(25)9-23-18(26)17-13-4-2-3-5-15(13)22-24(17)10-20-23/h6-8,10H,2-5,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFVBJDDNYKJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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